2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-LYS-ALA-BETANA involves the use of mixed anhydrides and activated esters to achieve high yields . The process typically includes the following steps:
Protection of Amino Groups: The amino groups of lysine and alanine are protected using tert-butyloxycarbonyl (BOC) or carbobenzoxy groups.
Formation of Mixed Anhydrides: The protected amino acids are converted into mixed anhydrides using reagents like isobutyl chloroformate.
Coupling Reaction: The mixed anhydrides are then coupled with beta-naphthylamine to form the desired peptide bond.
Deprotection: The protective groups are removed under mild conditions to yield the final product, H-LYS-ALA-BETANA.
Industrial Production Methods
Industrial production of H-LYS-ALA-BETANA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-LYS-ALA-BETANA undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the beta-naphthylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives at the beta-naphthylamide moiety.
Scientific Research Applications
H-LYS-ALA-BETANA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-LYS-ALA-BETANA involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, making it useful in enzymatic assays . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Comparison with Similar Compounds
Similar Compounds
H-LYS-ALA-VAL-GLY-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-LYS-ALA-GLY-OH: A shorter peptide with similar enzymatic activity.
Uniqueness
H-LYS-ALA-BETANA is unique due to its beta-naphthylamide moiety, which allows for easy spectrophotometric detection. This feature makes it particularly useful in enzymatic assays compared to other similar peptides .
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
MNETYPHAKOATDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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